molecular formula C10H16N2O8<br>C10H16N2O8<br>((HOOCCH2)2NCH2)2 B1671102 Ethylenediaminetetraacetic acid CAS No. 60-00-4

Ethylenediaminetetraacetic acid

Cat. No.: B1671102
CAS No.: 60-00-4
M. Wt: 292.24 g/mol
InChI Key: KCXVZYZYPLLWCC-UHFFFAOYSA-N
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Description

Ethylenediaminetetraacetic acid, also known as this compound, is a widely used aminopolycarboxylic acid. It is a white, water-insoluble solid with the chemical formula C₁₀H₁₆N₂O₈. This compound is renowned for its ability to bind to metal ions, forming water-soluble complexes even at neutral pH .

Mechanism of Action

Target of Action

Edetic acid, also known as Ethylenediaminetetraacetic acid (EDTA), is a chelating agent that sequesters a variety of polyvalent cations . Its primary targets are divalent and trivalent metals, including lead, zinc, cadmium, manganese, iron, and mercury . These metals are often involved in various biological processes, and their dysregulation can lead to toxicity and disease.

Mode of Action

The pharmacologic effects of edetic acid are due to the formation of chelates with its targets . A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by its primary targets . This chelation process results in the formation of stable, water-soluble complexes that can be readily excreted in the urine .

Biochemical Pathways

Edetic acid does not directly interact with biochemical pathways. Instead, it acts by binding to metal ions that are essential cofactors for many enzymes. By chelating these metal ions, edetic acid can inhibit the activity of these enzymes, thereby affecting the biochemical pathways they are involved in .

Pharmacokinetics

The pharmacokinetics of edetic acid involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, edetic acid forms complexes with divalent and trivalent metals. These complexes are stable and water-soluble, allowing them to be readily excreted in the urine . The exact ADME properties of edetic acid can vary depending on the specific metal ions present in the body and the route of administration .

Result of Action

The primary result of edetic acid’s action is the reduction of blood levels and depot stores of toxic metals, such as lead . This is achieved through the formation of chelates with these metals, which are then excreted in the urine . In addition to chelating toxic metals, edetic acid also chelates and eliminates essential metals like zinc from the body . Therefore, its use must be carefully monitored to prevent potential nutrient deficiencies.

Action Environment

The action of edetic acid can be influenced by various environmental factors. For instance, the presence and concentration of different metal ions in the body can affect the chelating activity of edetic acid . Additionally, factors such as pH and temperature can impact the stability of the chelates formed . Furthermore, the use of edetic acid in certain environments, such as in drinking water, is regulated due to potential health concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetic acid is synthesized through the reaction of ethylenediamine with chloroacetic acid. The process involves the following steps:

  • Ethylenediamine reacts with chloroacetic acid in the presence of sodium hydroxide.
  • The reaction mixture is heated to facilitate the formation of edetic acid.
  • The product is then purified through crystallization.

Industrial Production Methods: In industrial settings, edetic acid is produced on a large scale using similar synthetic routes. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ethylenediaminetetraacetic acid undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions such as calcium, iron, and lead.

    Substitution: The carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Chelation: Typically involves metal ions like calcium chloride or ferric chloride in aqueous solutions.

    Substitution: Requires reagents like alkyl halides under basic conditions.

Major Products:

Scientific Research Applications

Ethylenediaminetetraacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Triethylenetetramine: Another chelating agent used for similar purposes.

    Tetraacetylethylenediamine: Used in detergents and cleaning agents.

    Bis-tris propane: A buffering agent in biochemical research.

Uniqueness of Edetic Acid: Ethylenediaminetetraacetic acid is unique due to its high affinity for a wide range of metal ions and its ability to form stable, water-soluble complexes. This makes it highly effective in various applications, from industrial processes to medical treatments .

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)
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InChI Key

KCXVZYZYPLLWCC-UHFFFAOYSA-N
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Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
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Molecular Formula

C10H16N2O8, Array
Record name EDTA
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Related CAS

10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt)
Record name Edetic acid [INN:BAN:NF]
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DSSTOX Substance ID

DTXSID6022977
Record name Ethylenediaminetetraacetic acid
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Molecular Weight

292.24 g/mol
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Physical Description

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER.
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-
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Solubility

SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor)
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86
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Vapor Pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/
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Mechanism of Action

The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased., Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation.
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Impurities

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man.
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Color/Form

Crystals from water, Colorless crystals

CAS No.

60-00-4, 688-55-1, 62-33-9
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Melting Point

245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethylenediaminetetraacetic acid
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Ethylenediaminetetraacetic acid
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